Diphenyleneiodonium sulfate

Vue d'ensemble

Description

Synthesis Analysis

DPI is synthesized through specific reactions that involve the formation of the diphenyleneiodonium cation, a process that can be traced back to early studies. Notably, the synthesis of DPI and its derivatives, including those with specific isotopic labeling, has been developed to study its interaction with redox enzymes and flavoproteins, providing insights into its mechanism of action at the molecular level (Berthon, Dias, Mornet, & Camadro, 2000).

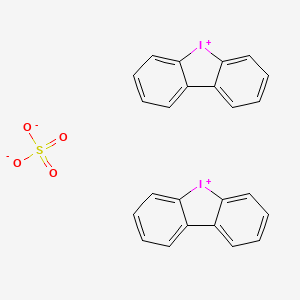

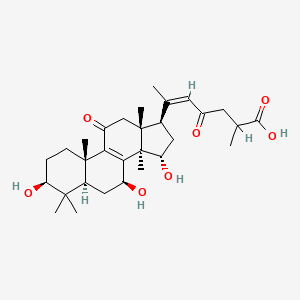

Molecular Structure Analysis

The molecular structure of DPI plays a critical role in its biological activity. Structural analyses, including crystallography studies, have revealed how DPI interacts with its targets, such as monoamine oxidases (MAOs). DPI binds deeply within the active site of these enzymes, establishing multiple hydrophobic interactions with surrounding side chains and the flavin moiety, without reacting with the reduced flavin itself. This non-covalent binding mechanism underscores DPI's inhibitory effect on MAO A and B, highlighting its specificity and potency as an inhibitor (Iacovino, Reis, Mai, Binda, & Mattevi, 2020).

Chemical Reactions and Properties

DPI's chemical properties allow it to participate in various reactions, notably as an inhibitor of the NADPH oxidase complex and other flavin-dependent enzymes. Its inhibitory action is often attributed to its ability to interfere with the electron transfer processes, affecting the reduction of iron-sulfur clusters in mitochondrial complexes and altering the production of ROS. These interactions are crucial for understanding DPI's role in modulating oxidative stress within cells (Majander, Finel, & Wikström, 1994).

Physical Properties Analysis

The physical properties of DPI, including its solubility and stability, are essential for its application in biological experiments. While specific studies on these aspects were not highlighted in the search, the compound's efficacy in various experimental setups suggests that DPI's physical characteristics are conducive to its role as a biochemical tool.

Chemical Properties Analysis

DPI's chemical characteristics, such as its reactivity with flavin and heme enzymes, underpin its utility in research focused on oxidative stress and enzyme inhibition. Its action on mitochondrial complexes, particularly the NADH-ubiquinone oxidoreductase (Complex I), and its ability to inhibit the production of superoxide and hydrogen peroxide underscore its potent antioxidant properties. Moreover, DPI's interaction with enzymes like MAO highlights its broad spectrum of activity beyond NADPH oxidase inhibition, affecting various cellular pathways linked to ROS production and signaling (Li & Trush, 1998).

Applications De Recherche Scientifique

1. Hypoglycemic Agent

- Summary of Application: Diphenyleneiodonium has been studied for its effects as a hypoglycemic agent. It has been observed to lower whole body and blood glucose concentrations in rats .

- Methods of Application: The agent was administered to rats at various concentrations, and its effects on glucose concentrations were studied both in vivo and in vitro .

- Results: At higher concentrations of the agent (10 µg per g), this was accompanied by increased glucose utilization and accumulation of lactic acid. At 5 µg per g, diphenyleneiodonium inhibited gluconeogenesis from lactate and aspartate but had no effect on gluconeogenesis from xylitol, D-glyceraldehyde, and dihydroxyacetone .

2. NADPH Oxidase Inhibitor

- Summary of Application: Diphenyleneiodonium is used as an inhibitor of NADH oxidase, which has implications in the treatment of inflammatory lung diseases .

- Methods of Application: The effects of Diphenyleneiodonium were studied in rats induced with lipopolysaccharide (LPS)-induced lung inflammation .

- Results: Diphenyleneiodonium was found to attenuate the LPS-induced morphological and histological alterations of the lung, reduce edema, and decrease lung permeability. It also inhibited LPS-induced NADPH oxidase activity, restored superoxide dismutase (SOD) and catalase activity in the lung, resulting in the reduction in LPS-induced protein and lipid oxidation .

3. Inducing a Viable but Non-culturable State in Mycobacteria

- Summary of Application: Diphenyleneiodonium has been shown to induce a viable, but non-culturable state in mycobacteria .

- Methods of Application: The effects of Diphenyleneiodonium on mycobacteria were studied in vitro .

- Results: The application of Diphenyleneiodonium resulted in the upregulation of stress-regulated genes and decreased superoxide levels as compared to actively growing bacilli .

4. Inhibition of Flavoenzymes

- Summary of Application: Diphenyleneiodonium is a lipophilic reagent that acts as an uncompetitive inhibitor of flavoenzymes .

- Methods of Application: The inhibitory effects of Diphenyleneiodonium on flavoenzymes were studied in vitro .

- Results: Diphenyleneiodonium was found to effectively inhibit the activity of flavoenzymes, which has implications for various biochemical processes .

5. Blocking Glycogenesis and Cellular Respiration

- Summary of Application: Diphenyleneiodonium acts as a hypoglycemic agent that blocks glycogenesis and cellular respiration in the liver .

- Methods of Application: The effects of Diphenyleneiodonium on glycogenesis and cellular respiration were studied in liver cells .

- Results: Diphenyleneiodonium was found to effectively block glycogenesis and cellular respiration, which has implications for metabolic studies .

6. Inhibition of NADH Oxidase

- Summary of Application: Diphenyleneiodonium is an inhibitor of NADH oxidase .

- Methods of Application: The inhibitory effects of Diphenyleneiodonium on NADH oxidase were studied in vitro .

- Results: Diphenyleneiodonium was found to effectively inhibit the activity of NADH oxidase, which has implications for various biochemical processes .

4. Inhibition of Flavoenzymes

- Summary of Application: Diphenyleneiodonium is a lipophilic reagent that acts as an uncompetitive inhibitor of flavoenzymes .

- Methods of Application: The inhibitory effects of Diphenyleneiodonium on flavoenzymes were studied in vitro .

- Results: Diphenyleneiodonium was found to effectively inhibit the activity of flavoenzymes, which has implications for various biochemical processes .

5. Blocking Glycogenesis and Cellular Respiration

- Summary of Application: Diphenyleneiodonium acts as a hypoglycemic agent that blocks glycogenesis and cellular respiration in the liver .

- Methods of Application: The effects of Diphenyleneiodonium on glycogenesis and cellular respiration were studied in liver cells .

- Results: Diphenyleneiodonium was found to effectively block glycogenesis and cellular respiration, which has implications for metabolic studies .

6. Inhibition of NADH Oxidase

- Summary of Application: Diphenyleneiodonium is an inhibitor of NADH oxidase .

- Methods of Application: The inhibitory effects of Diphenyleneiodonium on NADH oxidase were studied in vitro .

- Results: Diphenyleneiodonium was found to effectively inhibit the activity of NADH oxidase, which has implications for various biochemical processes .

Safety And Hazards

Propriétés

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJRZMICUGKBGN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16I2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

244-54-2 (Parent) | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701044278 | |

| Record name | Dibenziodolium, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyleneiodonium sulfate | |

CAS RN |

4510-83-2 | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenziodolium, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)